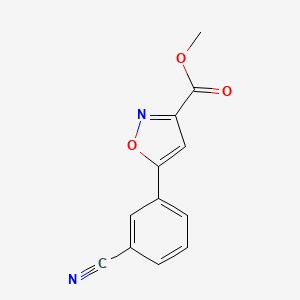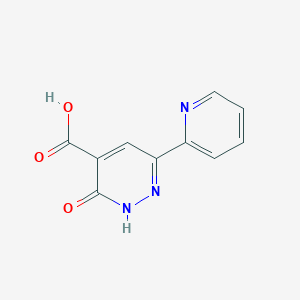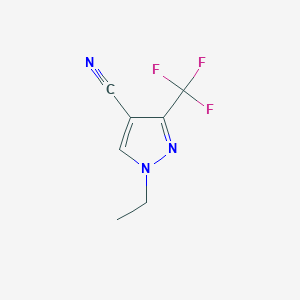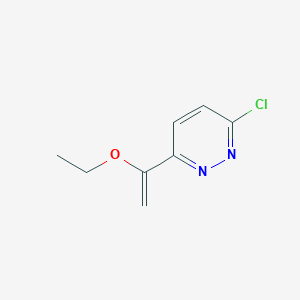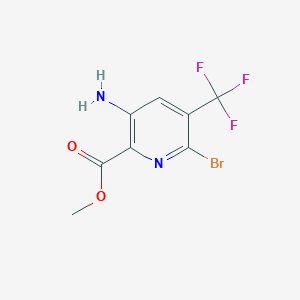![molecular formula C11H18O3 B1467878 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid CAS No. 1134198-04-1](/img/structure/B1467878.png)
4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid
概述
描述
4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid is a chemical compound used in scientific research. It exhibits intriguing properties that enable its application in various fields. This compound is characterized by the presence of a cyclopropylmethyl group attached to a cyclohexane ring, which is further connected to a carboxylic acid group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with cyclopropylmethyl alcohol under acidic or basic conditions to form the desired ester. This ester is then hydrolyzed to yield the carboxylic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or sodium hydroxide to facilitate the esterification and hydrolysis processes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and hydrolysis reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
化学反应分析
Types of Reactions
4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The cyclopropylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexanecarboxylic acid derivatives.
科学研究应用
4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studying its effects on biological systems and its potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic applications.
Industry: Used in the development of new materials and chemical products.
作用机制
The mechanism of action of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Cyclohexanecarboxylic acid: A related compound with a similar cyclohexane ring structure but lacking the cyclopropylmethyl group.
Cyclopropylmethyl alcohol: Shares the cyclopropylmethyl group but differs in its functional group (alcohol instead of carboxylic acid).
Uniqueness
4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid is unique due to the presence of both the cyclopropylmethyl group and the cyclohexane ring, which confer distinct chemical and physical properties. These unique features enable its diverse applications in scientific research and industry.
属性
IUPAC Name |
4-(cyclopropylmethoxy)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h8-10H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPPWCZYUNLDGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
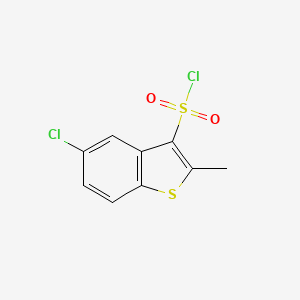
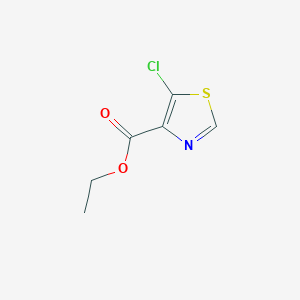
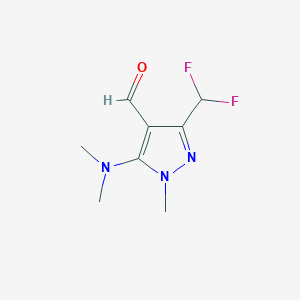
![2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1467804.png)
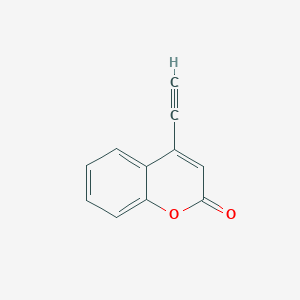
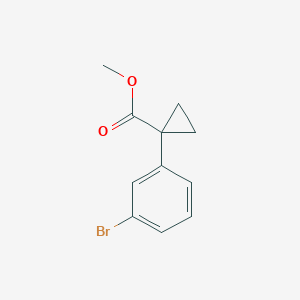
![8-Methyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1467807.png)
![Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate](/img/structure/B1467808.png)

